A Comprehensive Technical Guide to the Physicochemical Properties of 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride
Introduction
1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, combined with the ionizable carboxylic acid and tertiary amine functionalities, makes it a versatile intermediate for synthesizing a wide array of bioactive molecules. Notably, it serves as a key precursor in the development of novel therapeutics targeting neurological disorders, where precise molecular architecture is paramount for modulating receptor activity.[1] The hydrochloride salt form is specifically designed to improve the compound's handling and formulation properties, particularly its aqueous solubility.[1]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core physicochemical properties of 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride. Moving beyond a simple recitation of data, this document elucidates the practical implications of these properties and details the experimental methodologies required for their accurate characterization, ensuring a foundation of scientific integrity for its use in research and development.
Chemical Identity and Structure
The structural foundation of this molecule is a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a carboxylic acid. This structure possesses a stereocenter at the 3-position of the pyrrolidine ring, meaning it can exist as two distinct enantiomers, (R) and (S). In asymmetric synthesis, the use of an enantiomerically pure form, such as (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride, is crucial for achieving stereospecific pharmacological outcomes.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1-(phenylmethyl)pyrrolidine-3-carboxylic acid;hydrochloride | N/A |
| CAS Number | 608142-09-2 (Racemic/Unspecified) | [2] |
| 1082055-65-9 ((R)-enantiomer) | [1] | |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | [1] |
| Molecular Weight | 241.72 g/mol | [1] |
| Canonical SMILES | C1C(C(N1CC2=CC=CC=C2)C1)C(=O)O.Cl | [3] |
| InChI Key | RLRDUQNUBMAYDS-UHFFFAOYSA-N |[3] |
Core Physicochemical Properties
A thorough understanding of the physicochemical properties is fundamental to designing effective experimental protocols, developing robust analytical methods, and creating viable drug formulations.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments |
|---|---|---|
| Appearance | White to off-white solid | [1] |
| pKa₁ (Carboxylic Acid) | ~3.83 ± 0.20 (Predicted) | For the free base. Dictates deprotonation to carboxylate.[4][5] |
| pKa₂ (Tertiary Amine) | ~9.51 (Experimental) | For the related N-Benzylpyrrolidine. Dictates protonation of the nitrogen.[6] |
| Solubility | Enhanced in aqueous solutions | The hydrochloride form improves solubility over the free base.[1] Specific quantitative data requires experimental determination. |
| Melting Point | Not consistently reported | Requires experimental determination. Salts typically decompose upon heating. |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment |[1][2] |
Acid-Base Properties (pKa) and Ionization State
The molecule's two ionizable groups, a carboxylic acid and a tertiary amine, govern its charge state in solutions of varying pH. This is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets.
-
Carboxylic Acid (pKa₁ ≈ 3.83): At a pH above ~3.8, this group will be predominantly deprotonated, forming a negatively charged carboxylate (-COO⁻).[4][5]
-
Tertiary Amine (pKa₂ ≈ 9.51): At a pH below ~9.5, the pyrrolidine nitrogen will be predominantly protonated, carrying a positive charge (-NH⁺-).[6]
Implication for Drug Development: At physiological pH (~7.4), the free base form of the molecule exists primarily as a zwitterion (negative charge on the carboxylate, positive charge on the amine). The supplied hydrochloride salt ensures the molecule is a stable, positively charged cation in its solid state and in acidic solutions, which typically enhances aqueous solubility.
Caption: Ionization states of 1-Benzylpyrrolidine-3-carboxylic acid.
Solubility Profile
While the hydrochloride salt form is known to enhance solubility, precise quantitative data is essential for formulation and in vitro assay development.[1] The standard method for this determination is the shake-flask method.
-
Rationale: This method establishes the equilibrium solubility of a compound in a specific solvent, providing a definitive value for saturation. It is the gold standard for regulatory submissions.
-
Methodology:
-
Preparation: Add an excess amount of 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride to a series of vials, each containing a known volume of the test solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully extract a precise aliquot from the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical technique, such as HPLC-UV (as described in Section 3.1).
-
Calculation: Determine the solubility (e.g., in mg/mL or mM) by comparing the measured concentration against a standard calibration curve.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, purity, and stability of the compound. High-Performance Liquid Chromatography is the primary technique for assessing purity.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
-
Rationale: RP-HPLC is an ideal method for separating the target compound from potential impurities arising from synthesis or degradation. The benzyl group provides a strong chromophore for UV detection. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively resolved.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Create a working standard of ~50 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (A smaller particle size provides higher resolution and efficiency).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acid modifier sharpens peaks for acidic and basic analytes).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C (Elevated temperature reduces viscosity and improves peak shape).
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
-
Caption: Workflow for HPLC Purity Analysis.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and stability of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C to minimize degradation.[1] It should be kept in a dry environment, as the hydrochloride salt can be hygroscopic.[2]
-
Safety: The compound is classified as an irritant and is harmful if swallowed.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Table 3: GHS Hazard Information
| Code | Statement | Class |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Data sourced from ChemicalBook.[2]
Conclusion
1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a compound of significant value to the pharmaceutical sciences. Its key physicochemical properties—a solid-state form, dual pKa values governing a pH-dependent charge state, and enhanced solubility conferred by the hydrochloride salt—define its application in synthesis and formulation. The analytical and handling protocols detailed in this guide provide a robust framework for researchers to utilize this important building block with confidence and precision, ensuring the integrity of their scientific endeavors.
References
-
(3S)-1-benzylpyrrolidine-3-carboxylic acid - Physico-chemical Properties. ChemBK. [Link]
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(3S)-1-Benzylpyrrolidine-3-carboxylic acid. ChemBK. [Link]

